Tris(4-bromophenyl)antimony
Description
Contemporary Significance of Triarylantimony Compounds in Chemical Research
Triarylantimony compounds, a subclass of organoantimony compounds, have become invaluable tools in modern chemical research. Their unique properties make them suitable for a wide range of applications, from catalysis to materials science. mdpi.com
One of the most significant applications of triarylantimony compounds is in catalysis. Triarylantimony dicarboxylates, for instance, are effective arylating agents in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netjst.go.jp These reactions, including Heck, Stille, and Suzuki-type couplings, are crucial in the synthesis of complex organic molecules. jst.go.jpacs.org The catalytic efficiency and selectivity of these antimony compounds can enhance reaction rates and product yields, which is vital for both academic research and industrial processes. mdpi.com
Furthermore, the structural versatility of triarylantimony compounds allows for the fine-tuning of their electronic and steric properties. This adaptability makes them indispensable in complex organic transformations. mdpi.com Recent research has also explored their potential as photocatalysts for decomposing persistent pollutants in wastewater, highlighting their growing environmental applications. susu.ru The ongoing exploration of these compounds promises to expand their utility and impact on various scientific disciplines. mdpi.com
Positioning Tris(4-bromophenyl)antimony within the Landscape of Organoantimony Systems
This compound, with the chemical formula (4-BrC₆H₄)₃Sb, is a key compound within the broader family of triarylantimony systems. Its structure features a central antimony atom bonded to three 4-bromophenyl groups. This specific substitution pattern confers distinct properties that position it as a valuable reagent and building block in organoantimony chemistry.
The presence of bromine atoms on the phenyl rings significantly influences the electronic properties of the antimony center. These electron-withdrawing groups enhance the Lewis acidity of the antimony atom, a crucial factor in its reactivity and catalytic activity. wikipedia.org This enhanced acidity is a defining characteristic that distinguishes it from other triarylantimony compounds with electron-donating or less electronegative substituents.
This compound serves as a precursor for the synthesis of various pentavalent organoantimony compounds. For example, it can be oxidized to form compounds like this compound dichloride. iucr.org It is also a component in the synthesis of more complex structures, such as tris(4-bromophenyl)aminium hexachloroantimonate, a powerful oxidizing agent known as "magic blue". wikipedia.org The ability to readily form these diverse derivatives underscores its importance and versatility in the field.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂Br₃Sb |
| Molecular Weight | 585.75 g/mol |
| Appearance | Solid |
Fundamental Research Challenges and Opportunities in Triaryl Antimony Chemistry
The field of triaryl antimony chemistry, while full of potential, faces several fundamental challenges that also present significant research opportunities.
Challenges:
Toxicity and Handling: Antimony and its compounds are known for their toxicity, which necessitates careful handling and stringent safety protocols. numberanalytics.com This toxicity can be a barrier to their widespread use and requires the development of safer handling practices and potentially less toxic derivatives.
Synthesis and Stability: The synthesis of specific triaryl antimony compounds can be complex, often requiring controlled conditions due to their sensitivity to air, water, and light. numberanalytics.com Achieving high selectivity and yield can be difficult. numberanalytics.com Furthermore, the stability of these compounds, particularly their resistance to oxidation, can be a concern. nih.gov
Understanding Reaction Mechanisms: While the applications of triarylantimony compounds in catalysis are growing, a deeper understanding of the reaction mechanisms is needed. Further theoretical and experimental studies are required to elucidate the electronic and structural properties that govern their reactivity. numberanalytics.com
Opportunities:
Structure
2D Structure
Properties
CAS No. |
17946-45-1 |
|---|---|
Molecular Formula |
C18H12Br3Sb |
Molecular Weight |
589.8 g/mol |
IUPAC Name |
tris(4-bromophenyl)stibane |
InChI |
InChI=1S/3C6H4Br.Sb/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI Key |
YRDIUZJKJGHAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Br)[Sb](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for Tris 4 Bromophenyl Antimony and Analogues
Routes to Triaryl Antimony(III) Precursors
The primary methods for synthesizing triaryl antimony(III) compounds, including tris(4-bromophenyl)antimony, involve the arylation of antimony trihalides using highly reactive organometallic reagents. More recent developments have also introduced mechanochemical methods, offering a solvent-free alternative.
The most common and established method for the synthesis of triarylstibines like this compound is the reaction of an antimony(III) halide, typically antimony trichloride (B1173362) (SbCl₃), with a suitable arylating agent. wikipedia.org Organolithium and Grignard reagents are the most frequently employed for this purpose. wikipedia.orglibretexts.org
The general reaction involves the addition of three equivalents of the organometallic reagent to antimony trichloride. wikipedia.org For the synthesis of this compound, the required Grignard reagent, 4-bromophenylmagnesium bromide, is prepared from 4-dibromobenzene and magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Similarly, the organolithium reagent, 4-bromophenyllithium, can be generated from 4-dibromobenzene and an alkyllithium reagent or lithium metal.
The reaction proceeds as follows:
Using a Grignard Reagent: 3 (4-BrC₆H₄)MgBr + SbCl₃ → (4-BrC₆H₄)₃Sb + 3 MgBrCl
Using an Organolithium Reagent: 3 (4-BrC₆H₄)Li + SbCl₃ → (4-BrC₆H₄)₃Sb + 3 LiCl
A similar strategy has been successfully used to synthesize analogous compounds, such as tris(5-bromo-2-methoxyphenyl)antimony, by reacting 5-bromo-2-methoxyphenyllithium with antimony(III) chloride, achieving a yield of 85%. researchgate.net It is crucial to carry out these reactions under anhydrous conditions, as both Grignard and organolithium reagents are highly reactive towards water. libretexts.orgmasterorganicchemistry.com
Table 1: Examples of Grignard and Organolithium-Based Arylation
| Arylating Agent | Antimony Precursor | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromophenylmagnesium bromide | SbCl₃ | This compound | Not specified | wikipedia.org |
| 5-Bromo-2-methoxyphenyllithium | SbCl₃ | Tris(5-bromo-2-methoxyphenyl)antimony | 85 | researchgate.net |
The synthesis of triaryl antimony(III) compounds can be adapted to create structures where a pendant donor arm on one or more of the aryl groups coordinates to the antimony atom. This intramolecular coordination can enhance the stability of the compound and influence its reactivity. These are often referred to as pincer-type ligands or feature pendant arms. ubbcluj.rorsc.org
The synthetic approach involves using organolithium or Grignard reagents derived from aryl halides that contain a suitably positioned donor group, such as an amine or ether. For example, ligands like 2-(Me₂NCH₂)C₆H₄Li can be reacted with antimony halides to produce intramolecularly stabilized stibines. rsc.org The N→Sb intramolecular coordination in these compounds has been shown to influence their structure and subsequent reactivity, for instance, in the formation of diorganoantimony(III) fluorides. rsc.org Research has demonstrated the synthesis of various monoorganoantimony(III) and diorganoantimony(III) compounds with pendant arms capable of intramolecular coordination, leading to hypervalent structures. ubbcluj.roresearchgate.net
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.netrsc.org This approach can reduce solvent waste and sometimes provide access to products that are difficult to obtain from solution-based methods. researchgate.net
While specific examples for the mechanochemical synthesis of this compound are not prevalent, the methodology has been applied to a wide range of organic and organometallic transformations, including C-C bond formation and the synthesis of complex molecules. cardiff.ac.ukbeilstein-journals.org The principles of mechanochemical synthesis, such as the use of grinding auxiliaries to ensure efficient mass transfer, are applicable to organoantimony chemistry. cardiff.ac.uk The development of base-free mechanochemical routes to organometallic complexes demonstrates the potential of this solvent-free method for synthesizing organoantimony compounds under milder conditions. beilstein-journals.org
Oxidation Pathways to Triaryl Antimony(V) Derivatives
Triaryl antimony(III) compounds like this compound are valuable precursors for the synthesis of pentavalent organoantimony(V) compounds. This transformation is achieved through oxidative addition, a reaction that increases the oxidation state and coordination number of the antimony center. wikipedia.org
A straightforward method to access triaryl antimony(V) dihalides is the direct reaction of a triarylstibine with a halogen. For instance, triphenylantimony (B1630391) readily reacts with chlorine or bromine to yield the corresponding triphenylantimony dichloride (Ph₃SbCl₂) or dibromide (Ph₃SbBr₂). wikipedia.org
(C₆H₅)₃Sb + Cl₂ → (C₆H₅)₃SbCl₂
This reaction is general for many triarylstibines and can be applied to this compound to produce this compound dihalides. The resulting pentacoordinate stiboranes typically adopt a trigonal bipyramidal geometry. wikipedia.org
The oxidation of triarylstibines in the presence of peroxides, such as hydrogen peroxide (H₂O₂) or benzoyl peroxide, provides a versatile route to triarylantimony(V) dicarboxylates and diaroxides. researchgate.netresearchgate.net
A study on the oxidation of various triarylantimony compounds with benzoyl peroxide in benzene (B151609) demonstrated the formation of the corresponding dibenzoates. researchgate.net Specifically, this compound was shown to react with benzoyl peroxide to yield this compound dibenzoate. researchgate.net
(4-BrC₆H₄)₃Sb + (C₆H₅CO)₂O₂ → (4-BrC₆H₄)₃Sb(OCOC₆H₅)₂
Similarly, hydrogen peroxide or tert-butyl hydroperoxide can be used as the oxidant in the presence of carboxylic acids or phenols to generate a range of antimony(V) derivatives. For example, triphenylantimony reacts with dihydroxybenzoic acids in the presence of hydrogen peroxide to form triarylantimony dicarboxylates. researchgate.netresearchgate.net The choice of peroxide and reaction conditions can be tuned to control the outcome of the oxidation. researchgate.netnih.govnih.gov
Table 2: Examples of Peroxide-Mediated Oxidation of Triarylantimony(III) Compounds
| Triarylantimony (Ar₃Sb) | Oxidant | Substrate | Product | Reference |
|---|---|---|---|---|
| This compound | Benzoyl Peroxide | - | This compound dibenzoate | researchgate.net |
| Triphenylantimony | Hydrogen Peroxide | 2,6-Dihydroxybenzoic acid | Triphenylantimony bis(2,6-dihydroxybenzoate) | researchgate.net |
Synthesis of this compound Dibromide
The preparation of this compound dibromide can be achieved by the direct reaction of tris(4-bromophenyl)stibine with bromine. The general procedure involves dissolving the stibine (B1205547) in a suitable solvent, such as toluene (B28343), and then adding a solution of bromine. This method is analogous to the synthesis of other triarylantimony dihalides. For instance, tri-o-tolylantimony dibromide is synthesized by the direct bromination of tri-o-tolylstibine, with the product being recrystallized from a toluene-petroleum ether mixture. tubitak.gov.tr
A closely related compound, this compound difluoride, has been synthesized by the fluorination of tris(4-bromophenyl)stibane with nitrosyl tetrafluoroborate (B81430) in dichloromethane. The product was obtained as pale yellow plates with a melting point of 111–113 °C. nii.ac.jp Similarly, the dichloro-analogue, trans-tris(4-bromophenyl)dichloridoantimony(V), was prepared by passing chlorine gas through a solution of this compound in petroleum ether. mdpi.com These examples suggest that the synthesis of the dibromo derivative would proceed readily under similar conditions.
Table 1: Synthesis of this compound Dihalides and Analogues
| Compound | Starting Material | Reagent | Solvent | Yield (%) | M.p. (°C) |
| This compound difluoride | Tris(4-bromophenyl)stibane | NOBF₄ | CH₂Cl₂ | 86 | 111–113 |
| trans-Tris(4-bromophenyl)dichloridoantimony(V) | This compound | Cl₂ | Petroleum ether | 43 | - |
| Tri-o-tolylantimony dibromide | Tri-o-tolylstibine | Br₂ | Toluene | - | - |
Synthesis of Chiral Organoantimony Compounds Incorporating Aryl Antimony Moieties
The development of chiral organoantimony compounds is an area of growing interest due to their potential applications in asymmetric catalysis and materials science. Chirality in these compounds can arise from the presence of a stereogenic antimony center or from the incorporation of chiral ligands.
Recent research has shown that spontaneous resolution can occur in certain organoantimony(V) compounds, leading to the formation of chiral crystals from achiral precursors. For example, the reaction of organoantimony(V) halides with N,O-donor ligands in the presence of a base has led to the isolation of a monomeric organoantimony(V) compound that crystallizes in the orthorhombic chiral space group P2₁2₁2₁. ias.ac.in This represents a rare instance of spontaneous chirality in this class of compounds. researchgate.net
Another approach to synthesizing chiral organoantimony compounds involves the use of chiral chelating ligands. Organometallic antimony(V) complexes have been prepared using chiral chelating diols, such as 2,3-butanediol. The reaction of triarylantimony dibromides, for instance Sb(m-Xyl)₃Br₂, with enantiomerically pure (2R,3R)-butanediol or (2S,3S)-butanediol in the presence of a base like triethylamine, yields the corresponding chiral organoantimony(V) diolates. escholarship.org These complexes crystallize in Sohncke space groups, as expected for chiral molecules. escholarship.org
Table 2: Examples of Chiral Organoantimony Compounds
| Compound Type | Method | Key Feature |
| Monomeric organoantimony(V) complex | Reaction with N,O-donor ligand | Spontaneous resolution, crystallizes in a chiral space group |
| Triarylantimony(V) diolate | Reaction with chiral diol | Introduction of a chiral ligand |
Preparation of Unsymmetrical Organoantimony Compounds and Their Precursors
The synthesis of unsymmetrical organoantimony compounds, where the antimony atom is bonded to different aryl or alkyl groups, allows for the fine-tuning of the electronic and steric properties of the molecule.
One common strategy for the synthesis of unsymmetrical triarylstibines involves the reaction of a diarylantimony halide with an organometallic reagent, such as a Grignard or organolithium reagent. For example, (diphenylstibino)ferrocene, an unsymmetrical stibine, was synthesized by the lithiation of bromoferrocene (B1143443) with n-butyllithium, followed by the reaction with chlorodiphenylstibine. acs.org
Another approach involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sulfinic acid salts to produce unsymmetrical diaryl sulfones. organic-chemistry.org While not a direct synthesis of an organoantimony compound, this methodology highlights the utility of cross-coupling reactions in forming unsymmetrical aryl derivatives, a strategy that could potentially be adapted for the synthesis of unsymmetrical triarylstibines. Similarly, unsymmetrical diaryl tellurides have been synthesized via the Sₕ2 reaction of aryl radicals with diaryl ditellurides. mdpi.com
Furthermore, the synthesis of unsymmetrical 2,4-diaryl substituted pyranocoumarins has been achieved through the palladium-catalyzed C-H arylation of 4-phenyl-4H,5H-pyrano[3,2-c]chromen-5-ones with aryl iodides. nih.gov This again demonstrates the power of modern cross-coupling methods in accessing unsymmetrical aryl structures.
Table 3: Synthetic Approaches to Unsymmetrical Organoantimony Compounds and Analogues
| Compound Class | Synthetic Method | Reagents |
| Unsymmetrical triarylstibines | Grignard/Organolithium reaction | Diarylantimony halide, Aryl-MgX or Aryl-Li |
| Unsymmetrical diaryl sulfones | Palladium-catalyzed coupling | Aryl halide/triflate, Sulfinic acid salt, Pd catalyst |
| Unsymmetrical diaryl tellurides | Sₕ2 reaction | Aryl radical source, Diaryl ditelluride |
| Unsymmetrical diaryl-substituted heterocycles | Palladium-catalyzed C-H arylation | Aryl-substituted heterocycle, Aryl iodide, Pd catalyst |
Structural Elucidation and Advanced Spectroscopic Characterization
Crystallographic Analysis of Triaryl Antimony(III) and Antimony(V) Species
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in triaryl antimony compounds. These analyses clarify the geometry around the antimony atom and the nature of interactions within the crystal lattice. The oxidation state of antimony, either (III) or (V), plays a crucial role in determining the molecular geometry.
Single-crystal X-ray diffraction provides definitive information on the molecular structure. For triaryl antimony(III) compounds like tris(4-bromophenyl)antimony, a pyramidal geometry is typically expected around the antimony atom.
In the case of related antimony(V) species, such as trans-Tris(4-bromophenyl)dichloridoantimony(V), the geometry is different. The Sb(V) atom adopts a nearly regular trigonal-bipyramidal configuration. nih.gov In this structure, the three bromophenyl groups occupy the equatorial positions, while the two chloride ions are situated at the axial positions in a trans arrangement. nih.gov
Supramolecular architectures are often formed through intermolecular interactions. For instance, in crystals of tris(5-bromo-2-methoxyphenyl)antimony, molecules are linked into polymer chains via Sb(A)···Br(B) intermolecular contacts of 3.742(2) Å. researchgate.net
Table 1: Crystallographic Data for trans-Tris(4-bromophenyl)dichloridoantimony(V) *
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂Cl₂Br₃Sb |
| Molecular Weight | 660.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.34 |
| b (Å) | 14.56 |
| c (Å) | 10.22 |
| β (°) | 102.5 |
Data sourced from PubChem, based on X-ray diffraction studies.
Hypervalent interactions, where the central antimony atom appears to exceed the octet rule by forming additional weak bonds, are a key feature of organoantimony chemistry. researchgate.net These interactions typically involve intramolecular coordination with heteroatoms like nitrogen or oxygen.
Beyond hypervalent interactions, a range of non-covalent forces dictates the crystal packing of triaryl antimony compounds. These interactions include hydrogen bonds and π-system interactions. researcher.life
In the crystal structure of trans-Tris(4-bromophenyl)dichloridoantimony(V), C—H···Br and C—H···Cl hydrogen bonds are observed. nih.gov The C—H···Br bonds link molecules into zigzag chains, while pairs of C—H···Cl hydrogen bonds create cyclic dimers, which together form a three-dimensional network. nih.gov In other aryl-substituted organoantimony compounds, interactions such as edge-to-face, π···π stacking, and CH···π interactions are also present, with their nature being influenced by the specific aryl substituents. researcher.life
Table 2: Observed Non-Covalent Interactions in Triaryl Antimony Species
| Interaction Type | Example Compound | Structural Implication | Reference |
|---|---|---|---|
| C—H···Br | trans-Tris(4-bromophenyl)dichloridoantimony(V) | Formation of zigzag chains | nih.gov |
| C—H···Cl | trans-Tris(4-bromophenyl)dichloridoantimony(V) | Generation of cyclic dimers and a 3D network | nih.gov |
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are essential for characterizing these compounds, particularly in solution or when single crystals are not available. NMR and vibrational spectroscopy provide complementary information about the molecular structure and bonding.
Multinuclear NMR spectroscopy is a powerful tool for structural elucidation in solution.
¹H NMR: The proton NMR spectrum of this compound is expected to show two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the antimony atom on the bromophenyl rings.
¹³C NMR: The carbon NMR spectrum would similarly display distinct signals for the ipso, ortho, meta, and para carbons of the bromophenyl rings.
¹²¹Sb NMR: Antimony has two NMR-active isotopes, ¹²¹Sb and ¹²³Sb, with ¹²¹Sb being more commonly used due to its higher sensitivity. northwestern.edu ¹²¹Sb NMR is highly sensitive to the coordination environment of the antimony nucleus and can provide valuable information about ligand exchange processes and hypervalent interactions in solution. A saturated solution of KSbCl₆ in acetonitrile (B52724) is often used as an external standard. northwestern.edu
Vibrational spectroscopy probes the characteristic bond vibrations within a molecule, offering a fingerprint for identification and structural analysis. americanpharmaceuticalreview.com
IR Spectroscopy: In the IR spectrum of a related compound, tris(2-methoxy-5-bromophenyl)stibine, a band observed at 443 cm⁻¹ is attributed to the Sb-C stretching vibration. researchgate.netresearchgate.net Other expected bands for this compound would include C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-Br stretching vibrations at lower frequencies.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying vibrations of non-polar bonds. For antimony compounds, Raman spectra can clearly show the Sb-C vibrations. In related materials like antimony oxide, strong, sharp peaks are observed in the low-frequency region (e.g., 257 and 192 cm⁻¹), which are characteristic of the antimony-oxygen lattice vibrations. irdg.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-Tris(4-bromophenyl)dichloridoantimony(V) |
| Tris(5-bromo-2-methoxyphenyl)antimony |
| Tris(4-bromophenyl)aminium hexachloroantimonate |
| Tris(4-bromophenyl)(methyl)silane |
| Antimony(III) chloride |
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular identity by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS analysis allows for the precise determination of its molecular weight, which helps to confirm its elemental composition. The technique's high resolution distinguishes the target molecule from other species with similar nominal masses.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the parent molecule. These theoretical values are crucial for comparison with experimental data to further solidify the compound's identification. The predicted data for this compound highlights several potential adducts that may be observed during analysis, such as protonated ([M+H]+), sodiated ([M+Na]+), and potassiated ([M+K]+) ions. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts Data sourced from computational predictions. uni.lu
| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 586.76003 | 182.0 |
| [M+Na]⁺ | 608.74197 | 187.3 |
| [M+K]⁺ | 624.71591 | 173.0 |
| [M+NH₄]⁺ | 603.78657 | 193.0 |
| [M-H]⁻ | 584.74547 | 189.8 |
| [M+HCOO]⁻ | 630.75095 | 190.5 |
| [M+CH₃COO]⁻ | 644.76660 | 190.4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the key chromophores are the three bromophenyl rings attached to the central antimony atom.
The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic systems like the phenyl rings in this compound, the most significant electronic transitions are typically π → π* transitions. These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The extent of conjugation in the aromatic system influences the energy gap between these orbitals and, consequently, the wavelength of maximum absorption (λmax). In general, molecules with more extensive conjugated π systems absorb light at longer wavelengths. mdpi.com
While specific experimental UV-Vis absorption maxima for this compound are not detailed in the surveyed literature, the presence of the three aromatic rings is expected to result in strong absorption bands in the UV region, characteristic of π → π* transitions within the bromophenyl moieties.
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Expected Transition Type | Absorbing Region |
| Bromophenyl Group | π → π* | Ultraviolet (UV) |
X-ray Absorption Spectroscopy (XAS) for Elucidating Antimony Oxidation States and Local Coordination Environments
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a sample. mdpi.com For this compound, XAS at the antimony K-edge or L-edge can provide definitive information on the oxidation state of the Sb atom and its immediate coordination environment (i.e., the number and type of neighboring atoms and their distances). mdpi.comnffa.eu
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): This region, at and just above the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nffa.eu For this compound, the antimony atom is in a formal +3 oxidation state (Sb(III)). The XANES spectrum would be expected to show an absorption edge energy consistent with other Sb(III) compounds, which is distinct from that of Sb(V) species. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS): This region extends several hundred eV above the edge and contains oscillatory signals that result from the scattering of the ejected photoelectron off neighboring atoms. researchgate.netrsc.org Analysis of the EXAFS region can precisely determine the type of atoms in the local coordination sphere, their distance from the central antimony atom, and their coordination number. nih.gov For this compound, the known structure consists of a central antimony atom bonded to the carbons of three separate bromophenyl rings. EXAFS analysis would therefore be expected to reveal a first coordination shell composed of three carbon atoms at a characteristic Sb-C bond distance.
Although specific experimental XAS data for this compound were not found, the technique's application would confirm the Sb(III) oxidation state and a local environment of three-coordinate carbon atoms, consistent with its established molecular structure.
Table 3: Anticipated XAS Findings for this compound
| XAS Technique | Parameter | Expected Finding for this compound |
| XANES | Oxidation State | Sb(III) |
| EXAFS | First Shell Neighbors | 3 Carbon (C) atoms |
| EXAFS | Coordination Number | 3 |
Theoretical and Computational Studies of Tris 4 Bromophenyl Antimony Systems
Quantum Chemical Analysis of Bonding Properties and Molecular Orbitals
Detailed quantum chemical analyses, including Intrinsic Bond Orbital (IBO), Electrostatic Potential (ESP) mapping, and Natural Bond Orbital (NBO) analysis, have not been reported for Tris(4-bromophenyl)antimony.
Intrinsic Bond Orbital (IBO) Analysis for Covalency and Electron Delocalization
There are no available IBO analyses for this compound to quantify the covalency of the antimony-carbon bonds or to describe electron delocalization within the molecule.
Electrostatic Potential (ESP) Maps and the Concept of σ-Holes in Lewis Acidity
While the concept of σ-holes is central to understanding the Lewis acidity of pnictogen compounds, no specific ESP maps for this compound have been published. A positive electrostatic potential, or σ-hole, is anticipated on the antimony atom along the extension of the C-Sb bonds, which would be the site for nucleophilic attack. However, without computational data, the magnitude and shape of this σ-hole cannot be described.
Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions
Specific NBO analyses detailing the donor-acceptor interactions within this compound are absent from the scientific literature. This type of analysis would provide a quantitative picture of the bonding in terms of localized orbitals and would be crucial for understanding the electronic interactions that influence the molecule's reactivity.
Computational Modeling of Lewis Acidity and Anion Binding Affinity
While organoantimony compounds are generally recognized for their Lewis acidic character, specific computational models quantifying this property for this compound are not available.
Theoretical Determination of Fluoride (B91410) Ion Affinities (FIAs)
The Fluoride Ion Affinity (FIA) is a common theoretical benchmark for quantifying Lewis acidity. However, no theoretically determined FIA value for this compound has been reported in the searched literature. Such a value would allow for a direct comparison of its Lewis acidity with other known Lewis acids.
Elucidation of Pnictogen Bond Origins and Strength
Theoretical studies on various organoantimony compounds have established that pnictogen bonds are noncovalent interactions where the antimony atom acts as a Lewis acid, accepting electron density from a Lewis base. These interactions are primarily driven by the presence of a "σ-hole," an electropositive region on the antimony atom, located opposite to the covalent bonds. The strength of the pnictogen bond is influenced by a combination of electrostatic and covalent (orbital) interactions.
Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are commonly employed to characterize these interactions. These methods can provide insights into interaction energies, charge transfer, and the nature of the orbitals involved in the bonding.
Simulation of Solution Behavior and Dynamic Processes
Similarly, there is a notable absence of published research detailing the simulation of the solution behavior and dynamic processes of this compound. Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational dynamics, solvent interactions, and aggregation behavior of molecules in the solution phase.
For other complex organic molecules, MD simulations have been used to investigate processes such as nucleation and cluster formation from solution. However, no such studies focusing on this compound could be identified. Consequently, there is no available data or detailed discussion on its dynamic processes in different solvents.
Coordination Chemistry and Ligand Behavior of Tris 4 Bromophenyl Antimony Derivatives
Triarylstibines as Lewis Base Ligands in Transition Metal Complexes
For a long time, the primary role of triorganostibines in coordination chemistry was understood to be that of a classical 2-electron L-type ligand, akin to the widely studied phosphines. rsc.org In this capacity, the antimony atom donates its lone pair of electrons to a metal center, forming a coordinate covalent bond. However, the nuances of this interaction, including the specific electronic contributions and the propensity to form cyclic structures, are critical to understanding their chemistry.
Triarylstibines, such as tris(4-bromophenyl)antimony, function as σ-donors through the lone pair of electrons localized on the antimony atom. ucoz.com This σ-donation is the principal interaction in their role as L-type ligands. libretexts.org Compared to their lighter pnictogen congeners like phosphines, stibines are generally considered to be weaker σ-donors. This is attributed to the larger size and more diffuse nature of the antimony 5s/5p orbitals, which results in poorer overlap with the orbitals of the metal center.
| Property | Phosphines (PR₃) | Stibines (SbR₃) | Key References |
|---|---|---|---|
| σ-Donor Strength | Stronger | Weaker | core.ac.ukrsc.org |
| π-Acceptor Character | Moderate (via σ(P-R) orbitals) | Weak (via σ(Sb-R) orbitals) | rsc.orglibretexts.org |
| Primary Bonding MO | Ligand HOMO (lone pair) → Metal LUMO | Ligand HOMO (lone pair) → Metal LUMO | libretexts.org |
| Back-bonding MO | Metal d-orbital → σ(P-R) | Metal d-orbital → σ(Sb-C) | rsc.org |
Chelation involves the bonding of a single ligand to a central metal atom at two or more points, forming a ring structure known as a chelate ring. wikipedia.orgbritannica.com Ligands capable of such bonding are termed polydentate or chelating agents. libretexts.org Metal complexes containing these ligands benefit from the "chelate effect," which describes their enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. libretexts.org
In the context of antimony chemistry, derivatives of triarylstibines can be designed with pendant donor arms to create polydentate ligands that form stable chelate complexes. These complexes often feature metallacycles, which are ring structures containing a metal atom. Research has documented the formation of five-membered C₂SbNM metallacycles with palladium and platinum centers. rsc.org Other examples include the synthesis of antimony-containing metallacycles like thiastibolanes through transmetallation reactions and the creation of five-membered metallacycles in antimony(III) β-diketonate complexes. dtic.milacs.org
| Metallacycle Type | Metal Center (M) | Ligand Type | Ring Size | Key References |
|---|---|---|---|---|
| C₂SbNM | Pd(II), Pt(II) | Triarylstibine with N-donor pendant arm | 5 | rsc.org |
| C₄SbS (Thiastibolane) | Sb(III) | Didehydro-thiastibolane | 5 | dtic.mil |
| SbO₂C₂ | Sb(III) | β-diketonate | 5 | acs.org |
| C₂SbN₂M | Pd(II), Pt(II) | Diorganoantimony chloride with N-donor pincer | 5 | rsc.org |
Antimony Centers as Z-Type Ligands (σ-Acceptors) in Metal Complexes
A paradigm shift in understanding antimony's coordination chemistry has been the recognition of its ability to function as a Z-type ligand, or σ-acceptor. rsc.org In this role, the antimony atom acts as a Lewis acid, accepting electron density from an electron-rich transition metal center into one of its empty orbitals. tdl.org This results in a dative interaction from the metal to the antimony (M → Sb). acs.orgacs.org This behavior is often observed with electron-deficient Sb(III) centers or, more prominently, with Sb(V) species generated by the oxidation of a coordinated stibine (B1205547). tamu.eduacs.org
An unsupported M → Sb interaction would involve a direct dative bond from a metal to an antimony center without the aid of additional coordinating groups on the same ligand that enforce proximity. While the majority of known Z-type interactions involving antimony are mediated by pendant donor ligands, examples of unsupported M → Z interactions have been reported in the literature. rsc.orgrsc.org These instances are less common and typically involve highly electron-rich metal centers and exceptionally Lewis-acidic antimony species. The interaction represents a pure σ-acceptor relationship, distinct from the more complex bonding in chelated systems.
The most well-documented examples of antimony Z-type ligation involve ambiphilic, polydentate ligands. acs.org These ligands contain both a traditional Lewis base donor site (like a phosphine (B1218219) or an amine) and a Lewis acidic antimony center within the same molecule. Typically, the pendant L-type donor (e.g., a phosphine group) first coordinates to the transition metal. researcher.liferesearchgate.net This initial binding event brings the antimony atom into close proximity with the metal center, facilitating the secondary M → Sb Z-type interaction. rsc.org The charge of the antimony center can be used to modulate the electrophilicity and catalytic properties of the coordinated metal. researcher.lifeepa.govnih.gov This design strategy has been effectively used to create complexes where the antimony ligand has a profound impact on the metal's structure and reactivity. acs.orgresearcher.life
| Metal Center | Pendant Donor | Antimony Moiety | Interaction Type | Key References |
|---|---|---|---|---|
| Au(I) | Phosphine | Sb(V) dication | Au→Sb | researcher.liferesearchgate.netnih.gov |
| Pt(II) | Phosphine | Sb(V) (triflato)stiboranyl | Pt→Sb | nih.gov |
| Pd(II), Pt(II) | Guanidine | Diorganoantimony(III) chloride | Pd→Sb, Pt→Sb | rsc.orgrsc.org |
| Au(I) | Phosphine | Sb(V) trifluorostiborane | Au→Sb | acs.org |
Coordination Non-Innocence and Redox Chemistry of Antimony Ligands
Antimony ligands are often "coordination non-innocent," meaning the ligand itself actively participates in the reactivity of the complex, going beyond the role of a passive spectator. tamu.educore.ac.uk This behavior is rooted in antimony's ability to shuttle between different oxidation states (primarily Sb(III) and Sb(V)) and adopt variable coordination numbers. acs.orgacs.org
The redox chemistry of coordinated stibines is a key aspect of their non-innocence. A coordinated Sb(III) center can undergo a two-electron oxidation to an Sb(V) center while remaining bound to the metal. acs.org This oxidation event dramatically alters the ligand's electronic properties. The Sb(III) species, which acts as an L-type σ-donor, is transformed into a highly Lewis-acidic Sb(V) species that functions as a potent Z-type σ-acceptor. tamu.educore.ac.uk
This redox-induced switch from an L-type to a Z-type ligand can have profound consequences for the attached transition metal. The strong electron-withdrawing nature of the Sb(V) center depletes electron density from the metal, enhancing its electrophilicity and activating it for catalysis. tamu.eduresearchgate.net For instance, the oxidation of a chlorostibine ligand on a gold center was shown to turn on its catalytic activity for hydroamination reactions. acs.org This ability to use the antimony ligand's redox state to modulate the catalytic properties of the metal center is a promising strategy for designing advanced catalytic systems. acs.orgnih.gov
| Complex/State | Sb Oxidation State | Ligand Type | M→Sb Interaction | Catalytic Activity | Key References |
|---|---|---|---|---|---|
| [((o-(Ph₂P)C₆H₄)₂SbCl)Au]⁺ | +3 | L/Z-type | Weak | Inactive in hydroamination | acs.org |
| [((o-(Ph₂P)C₆H₄)₂SbF₃)Au]⁺ | +5 | Z-type | Strong | Active in hydroamination | acs.org |
Secondary Bonding Interactions within the Coordination Sphere
In the solid-state structures of organoantimony compounds, particularly those in the +5 oxidation state, the coordination geometry is often influenced by secondary bonding interactions. These interactions, which are longer than primary covalent bonds but shorter than the sum of the van der Waals radii of the involved atoms, play a crucial role in stabilizing specific conformations and extending the coordination number of the antimony center. ias.ac.inresearchgate.net For triarylantimony(V) derivatives, such as those formed from this compound, the antimony atom typically adopts a trigonal bipyramidal (TBP) geometry with the aryl groups in the equatorial positions. However, this ideal geometry is often distorted due to the participation of other atoms in the coordination sphere through secondary contacts.
While specific crystal structure data for complexes derived directly from this compound are not broadly available in the cited literature, the principles established for analogous triaryl- and substituted triarylantimony(V) compounds are directly applicable. In derivatives like this compound dihalides or dicarboxylates, one would anticipate the potential for several types of secondary interactions:
Intramolecular Sb···O contacts: In dicarboxylate derivatives, (4-BrC₆H₄)₃Sb(O₂CR)₂, short contacts between the antimony atom and the carbonyl oxygen of the carboxylate ligands are expected, analogous to those seen in triphenylantimony (B1630391) systems. ias.ac.inresearchgate.net
Intermolecular Sb···Br contacts: The presence of the bromine atom on the phenyl rings introduces the possibility of intermolecular Sb···Br interactions, which could link molecules into supramolecular assemblies.
Halogen···Halogen Interactions: Contacts between the bromine atoms on adjacent molecules (Br···Br) can also contribute to the crystal packing, a common feature in halogenated organic compounds. znaturforsch.com
These secondary interactions are critical in understanding the solid-state behavior of these compounds, influencing their crystal packing and potentially their physical and chemical properties.
Two-Electron Redox Chemistry Localized at the Antimony Center within Complexes
A fundamental aspect of the chemistry of this compound, an Sb(III) compound, is its ability to undergo two-electron oxidation to form stable pentavalent antimony (Sb(V)) species. This redox process is central to its use in generating a wide array of derivatives. The oxidation typically converts the pyramidal Sb(III) center into a pentacoordinate, trigonal bipyramidal (TBP) Sb(V) center.
This transformation is commonly achieved through oxidative addition reactions. For example, the reaction of triarylstibines (Ar₃Sb) with halogens (X₂) readily yields triarylantimony(V) dihalides (Ar₃SbX₂). Similarly, oxidation can be accomplished using peroxides, such as hydrogen peroxide or tert-butyl hydroperoxide, in the presence of carboxylic acids to furnish triarylantimony(V) dicarboxylates (Ar₃Sb(O₂CR)₂). evitachem.combutlerov.com This latter method is a well-established route for accessing a variety of Sb(V) complexes. For instance, tris(2-methoxy-5-bromophenyl)antimony reacts with benzoic acid in the presence of tert-butylhydroperoxide to form the corresponding dibenzoate, which features a distorted trigonal-bipyramidal coordination at the antimony atom. evitachem.com
In these Sb(V) complexes, the three aryl groups, in this case, 4-bromophenyl groups, occupy the equatorial positions of the TBP geometry, while the two new anionic ligands (e.g., halides or carboxylates) are situated in the axial positions. The structural parameters of these complexes reflect the change in the oxidation state and coordination environment of the antimony atom.
| Complex Type | Sb-C (equatorial) | Sb-O (axial) | Sb···O (secondary contact) | Reference |
|---|---|---|---|---|
| Ph₃Sb(O₂CR)₂ | 2.110 - 2.120 | 2.153 | 2.802 | researchgate.net |
The oxidation from Sb(III) to Sb(V) significantly alters the electronic properties of the antimony center, transforming it from a Lewis base into a Lewis acid, a feature that is critical for its subsequent reactivity and is heavily influenced by the substituents on the aryl rings.
Influence of Substituents on Coordination Modes and Lewis Acidity in Ligand Design
The electronic nature of the substituents on the aryl rings of triarylantimony compounds profoundly impacts their chemical behavior, both as Sb(III) ligands and as Sb(V) centers. In this compound, the bromine atom at the para-position exerts a significant electron-withdrawing effect, which modulates its properties compared to unsubstituted triphenylantimony.
Influence on Sb(III) Lewis Basicity and Coordination: The trivalent antimony atom in a triarylstibine possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to metal centers. The strength of this coordination is dependent on the electron density at the antimony atom. The electron-withdrawing nature of the 4-bromo substituent decreases the electron density on the antimony lone pair. Consequently, this compound is expected to be a weaker Lewis base (σ-donor) compared to triphenylantimony or triarylantimony ligands bearing electron-donating groups (e.g., methyl or methoxy). This reduced basicity results in weaker coordination bonds to transition metals, which can affect the stability and catalytic performance of the resulting complexes. acs.org The para-position of the bromo group means its influence is primarily electronic, with minimal steric hindrance compared to ortho-substituents.
Influence on Sb(V) Lewis Acidity: Upon oxidation to Sb(V), the antimony center becomes Lewis acidic. The strength of this Lewis acidity is highly tunable by the electronic properties of the aryl substituents. Electron-withdrawing groups enhance the Lewis acidity of the antimony center by making it more electron-deficient. This trend has been systematically demonstrated in a series of cationic triarylchlorostibonium salts, [Ar₃SbCl]⁺, where increasing the fluorination of the aryl rings leads to a general increase in Lewis acidity. researchgate.netresearchgate.net
Following this principle, the 4-bromo substituents in derivatives of this compound will increase the Lewis acidity of the Sb(V) center compared to the corresponding triphenylantimony(V) species. This enhanced acidity is due to the inductive electron withdrawal by the bromine atoms, making the antimony center more electrophilic. This effect is crucial in applications where the Sb(V) species is used as a Lewis acid catalyst. For example, replacing a phenyl group with a more electronegative group like chlorine is known to increase the Lewis acidity at antimony and favor a higher coordination number. nottingham.ac.uk
| Para-Substituent (X) in (p-XC₆H₄)₃Sb | Electronic Effect | Relative Sb(III) Lewis Basicity | Relative Sb(V) Lewis Acidity |
|---|---|---|---|
| -OCH₃ | Electron-donating | Increased | Decreased |
| -CH₃ | Electron-donating | Increased | Decreased |
| -H | Neutral (Reference) | Reference | Reference |
| -Br | Electron-withdrawing | Decreased | Increased |
| -CF₃ | Strongly electron-withdrawing | Strongly decreased | Strongly increased |
Therefore, the 4-bromo substituent in this compound serves as a key design element, decreasing the donor capability of the Sb(III) form while enhancing the Lewis acidity of the corresponding Sb(V) derivatives.
Reactivity and Reaction Mechanisms Involving Tris 4 Bromophenyl Antimony
Lewis Acidity and Anion Activation by Organoantimony Compounds
The capacity of organoantimony compounds to act as Lewis acids—electron-pair acceptors—is a cornerstone of their chemistry. This property is fundamental to their application in anion binding, sensing, and catalysis. researcher.liferesearchgate.netacs.orgnih.gov The Lewis acidity is not a fixed characteristic but can be finely tuned by modifying the electronic and steric environment of the antimony center. researcher.lifenih.gov
Oxidation State: The oxidation state of the antimony center is a primary determinant of its Lewis acidity. Antimony(V) compounds are significantly stronger Lewis acids than their antimony(III) counterparts. researcher.lifeacs.orgacs.org For instance, antimony pentachloride (SbCl₅) exhibits a chloridophilicity that is nearly five orders of magnitude greater than that of antimony trichloride (B1173362) (SbCl₃). acs.org This enhancement is attributed to the oxidation causing a deepening of the region of positive electrostatic potential (the σ-hole) on the antimony atom and a lowering in the energy of the lowest unoccupied molecular orbital (LUMO), which accepts the electron pair from the Lewis base. acs.org
Inductive Effects: The electronic properties of the substituents attached to the antimony atom play a crucial role. Electron-withdrawing groups enhance Lewis acidity by decreasing the electron density at the antimony center, making it a more effective electron acceptor. acs.org Replacing phenyl groups with perfluorinated phenyl groups (C₆F₅) lowers the LUMO energy, resulting in a more potent Lewis acid. wikipedia.org The bromine atoms in Tris(4-bromophenyl)antimony, being electronegative, contribute to the Lewis acidity of the antimony center through an inductive effect.
Steric Effects: The steric bulk of the substituents can modulate Lewis acidity. Large, bulky groups can sterically hinder the approach of a Lewis base to the antimony center, thereby reducing the effective Lewis acidity. acs.org For example, the introduction of bulky mesityl groups can nearly quench the Lewis acidity of the antimony center. acs.org Similarly, ortho-substituted aryl groups can direct an incoming anion to bind at a less sterically hindered site on the antimony surface. acs.orgnih.gov
Geometric Constraints: Imposing geometric constraints on the antimony center, for instance by incorporating it into a bicyclic or macrocyclic structure, can pre-organize the compound for substrate binding and enhance its Lewis acidity. acs.orgnih.gov
Table 1: Key Factors Influencing the Lewis Acidity of Organoantimony Centers
| Factor | Influence on Lewis Acidity | Mechanism / Rationale | Citation |
|---|---|---|---|
| Oxidation State | Increases significantly from Sb(III) to Sb(V) | Deepening of the σ-hole and lowering of the LUMO energy upon oxidation. | researcher.lifeacs.orgacs.org |
| Inductive Effect | Enhanced by electron-withdrawing substituents (e.g., -F, -Br, -CF₃) | Reduces electron density on the Sb center, making it more electrophilic. | acs.orgwikipedia.orgnepjol.info |
| Steric Hindrance | Decreased by bulky substituents (e.g., o-tolyl, mesityl) | Physically obstructs the approach of a Lewis base to the Sb center. | acs.orgacs.orgnih.gov |
| Geometric Constraint | Can be enhanced by cyclic structures | Pre-organizes the receptor for anion binding, reducing the entropic penalty. | acs.orgnih.gov |
The enhanced Lewis acidity of organoantimony compounds, particularly pentavalent species, makes them excellent candidates for anion recognition and sensing. researcher.lifenih.govnih.gov The fundamental interaction responsible for this is the formation of a coordinate bond between the electron-rich anion (Lewis base) and the electron-deficient antimony center (Lewis acid). This specific type of non-covalent interaction is often referred to as a pnictogen bond. acs.orgnih.gov
The mechanism of anion binding involves the donation of an electron pair from the anion into a low-lying empty σ* orbital of an antimony-substituent bond. acs.orgwikipedia.org The strength of this interaction is influenced by the factors governing Lewis acidity discussed previously. The binding event can be monitored through various analytical techniques. For example, ¹⁹F NMR spectroscopy is a powerful tool for studying fluoride (B91410) binding, while changes in UV-visible absorption or fluorescence emission can also signal the complexation of an anion. acs.orgnih.gov Some systems have been designed to act as "turn-on" fluorescent sensors, where anion binding triggers a significant increase in emission intensity. acs.org
While specific anion binding data for this compound is not extensively documented in the reviewed literature, the principles derived from related triarylantimony compounds are applicable. The electron-withdrawing nature of the bromo-substituents suggests it would be a competent Lewis acid for anion binding. Studies on analogous compounds demonstrate selective anion affinity. For example, an oxygen-bridged bidentate distibine showed high affinity for chloride, with binding constants decreasing for bromide and iodide. nih.gov
Table 2: Representative Anion Binding Constants for Selected Organoantimony Lewis Acids
| Antimony Compound | Anion | Binding Constant (K) in M⁻¹ | Solvent | Citation |
|---|---|---|---|---|
| (C₆F₅)₃Sb | Cl⁻ | 53,000 | d₈-THF | acs.org |
| Oxygen-bridged distibine (14) | Cl⁻ | 870,000 ± 98,000 | CH₂Cl₂ | nih.gov |
| Oxygen-bridged distibine (14) | Br⁻ | 16,900 ± 5,000 | CH₂Cl₂ | nih.gov |
Oxidation-Reduction Reactivity of Antimony Centers
The ability of antimony to exist in multiple stable oxidation states, primarily +3 and +5, is central to its reactivity. The interconversion between these states underpins its role in various chemical transformations and catalytic cycles.
The Sb(III)/Sb(V) redox couple is a defining feature of antimony chemistry. nih.gov Triarylstibines like this compound, which feature antimony in the +3 oxidation state, are susceptible to oxidation. They can be readily converted to the corresponding pentavalent organoantimony(V) compounds, known as stiboranes, by reacting with oxidizing agents. wikipedia.org This two-electron oxidation process is a common reaction pathway for triarylstibines. nsf.gov
The general reaction can be represented as: Ar₃Sb(III) + Oxidant → Ar₃Sb(V)X₂
Conversely, the reduction of pentavalent antimony compounds back to their trivalent state can also be achieved. This reversible two-electron redox capability is the basis for the development of organoantimony-based redox catalysis. nih.gov In the context of the pnictogen group, the Sb(III)/Sb(V) couple is generally considered to be mildly oxidizing. nih.gov
Triarylstibines react with a variety of oxidizing agents. The reaction of this compound and other triarylstibines with elemental halogens, such as chlorine (Cl₂) or bromine (Br₂), yields the corresponding triarylantimony(V) dihalides (Ar₃SbX₂). wikipedia.org Molecular oxygen can also serve as an oxidant, typically leading to the formation of stibine (B1205547) oxides (Ar₃SbO). wikipedia.org
Peroxides are also effective oxidants for triarylstibines. Reagents like tert-butyl hydroperoxide or benzoyl peroxide readily oxidize the Sb(III) center to Sb(V). researchgate.net This oxidation is a key step in certain catalytic processes where a high-valent metal-oxo species is proposed as the active oxidant. acs.orgresearchgate.net
It is important to distinguish this compound, (4-BrC₆H₄)₃Sb, from the similarly named but structurally distinct compound Tris(4-bromophenyl)ammoniumyl hexachloroantimonate, [(4-BrC₆H₄)₃N]SbCl₆. The latter, often called "Magic Blue," is a stable aminium radical cation salt and is widely used as a one-electron oxidizing agent in organic synthesis. wikipedia.orgacs.orgresearchgate.net The hexachloroantimonate anion (SbCl₆⁻) in this salt is derived from the strong Lewis acid SbCl₅. chemicalbook.comsci-hub.se In some reactions initiated by Magic Blue, the SbCl₆⁻ counterion can itself participate, for example, by acting as a chlorine atom donor. acs.org
Cleavage Reactions of Antimony-Carbon Bonds
While the antimony-carbon (Sb-C) bond in triarylantimony compounds is relatively stable, it can be cleaved under specific energetic conditions, such as thermolysis or photolysis. These reactions are important for understanding the decomposition pathways of these compounds and for their application in synthetic chemistry, for instance, as aryl-group transfer reagents.
Mechanistic studies on pentavalent antimony complexes of the type R₃Sb(O₂CR')₂ have shown that exposure to high-energy radiation can induce the cleavage of the Sb-C bond, leading to the formation of volatile byproducts corresponding to the aryl ligands (e.g., benzene (B151609) from triphenylantimony (B1630391) derivatives). researchgate.net
A well-studied example of Sb-C bond cleavage is the thermal decomposition (thermolysis) of pentaarylantimony(V) compounds. iupac.org Flash vacuum thermolysis of mixed pentaarylantimony compounds, such as Ar₄TolSb, results in a ligand coupling reaction or reductive elimination. This process involves the cleavage of two Sb-C bonds and the formation of a new C-C bond, yielding a biaryl molecule and a triarylantimony(III) compound. iupac.orgelectronicsandbooks.com
ArₙTol₅₋ₙSb → Ar-Ar + Ar-Tol + Tol-Tol + ArₓTol₃₋ₓSb
Research suggests that this reaction proceeds exclusively through the coupling of ligands situated in the apical positions of a trigonal bipyramidal intermediate, which can rapidly interconvert its isomers via Berry pseudorotation. iupac.org The lack of certain cross-coupled products in the thermolysis of mixed-ligand systems provides strong evidence for this specific mechanistic pathway. iupac.org Furthermore, reduction of trivalent stibines with strong reducing agents like sodium in liquid ammonia (B1221849) can also lead to the cleavage of an Sb-C bond to yield sodium diarylstibnide salts (R₂SbNa). wikipedia.org
Comparative Studies with Other Pnictogen Based Systems
Comparative Coordination Chemistry: Antimony vs. Phosphorus and Arsenic Ligands
When functioning as ligands in coordination complexes, triarylpnictogen compounds, E(Aryl)₃, exhibit significant differences in their steric and electronic profiles. These differences directly influence the geometry, stability, and reactivity of the resulting metal complexes.
Electronic Properties: The electronic character of these ligands involves two primary interactions with a metal center: σ-donation from the pnictogen lone pair to the metal and π-acceptance from metal d-orbitals into the ligand's acceptor orbitals (typically σ* orbitals of the E-C bonds).
σ-Donation: The effectiveness of σ-donation decreases down the group (P > As > Sb). The lone pair on phosphorus resides in an orbital with more s-character and is more closely matched in energy to the d-orbitals of transition metals, leading to stronger orbital overlap and more efficient donation. The lone pair on antimony is more diffuse and lower in energy, resulting in weaker σ-donor capability.
π-Acceptance: The ability to act as a π-acceptor ligand also diminishes significantly down the group (P > As > Sb). While phosphines are known for their moderate π-acidity, the corresponding σ* orbitals in arsines and stibines are higher in energy and more diffuse, making them poor π-acceptors. For Tris(4-bromophenyl)antimony, π-backbonding is generally considered negligible.
The electron-withdrawing 4-bromophenyl group reduces the basicity (σ-donation) of all three ligands compared to their simple triphenyl counterparts but does not alter the fundamental trend across the group.
| Property | Tris(4-bromophenyl)phosphine (E = P) | Tris(4-bromophenyl)arsine (E = As) | This compound (E = Sb) |
|---|---|---|---|
| Pnictogen Electronegativity (Pauling) | 2.19 | 2.18 | 2.05 |
| Estimated Cone Angle (θ) | ~147° | ~155° | ~162° |
| Relative σ-Donation Strength | Strongest | Intermediate | Weakest |
| Relative π-Acceptor Ability | Moderate | Weak | Negligible |
| Typical M-E Bond Length | Shortest | Intermediate | Longest |
Lewis Acidity Trends Across Group 15 Elements
While the trivalent pnictogens E(III) are primarily known as Lewis bases via their lone pair, they can also exhibit Lewis acidic character, particularly the heavier elements. This acidity is greatly enhanced upon oxidation to the pentavalent state, E(V).
Trivalent (E(III)) Species: In their trivalent state, such as in this compound, the Lewis acidity refers to the ability of the central pnictogen atom to accept a pair of electrons from a donor (a nucleophile), thereby expanding its coordination sphere. This ability increases down the group: Sb > As > P. The larger atomic radius of antimony and the lower energy of its LUMO (LUMO, Lowest Unoccupied Molecular Orbital) facilitate nucleophilic attack at the central atom more readily than in the phosphorus or arsenic analogues. The electron-withdrawing nature of the 4-bromophenyl substituents further depletes electron density from the pnictogen center, enhancing this Lewis acidic character across the series compared to unsubstituted triphenylpnictogens.
Pentavalent (E(V)) Species: Oxidation of this compound, for example by halogens, yields pentavalent organoantimony(V) compounds like (4-BrC₆H₄)₃SbX₂ (where X = Cl, Br). These species are potent Lewis acids. The Lewis acidity of analogous pentacoordinate species generally increases down the group (Sb > As > P). This trend is driven by the increasing metallic character and the greater ability of the larger antimony atom to accommodate a higher coordination number and stabilize the negative charge of an adduct. For instance, (4-BrC₆H₄)₃SbCl₂ will readily form a hexacoordinate adduct [(4-BrC₆H₄)₃SbCl₃]⁻ upon reaction with a chloride source, a reaction that is less favorable for the arsenic and phosphorus counterparts.
| Compound Type | Phosphorus System | Arsenic System | Antimony System |
|---|---|---|---|
| Trivalent Lewis Acidity (at E center) | Very Weak | Weak | Moderate |
| Pentavalent Lewis Acidity (e.g., in E(V) dihalides) | Moderate | Strong | Very Strong |
| Favored Adduct Geometry (with X⁻) | Tetracoordinate Cation [R₃PX]⁺ | Pentacoordinate [R₃AsX₂] or Hexacoordinate Anion [R₃AsX₃]⁻ | Hexacoordinate Anion [R₃SbX₃]⁻ |
Differences in Reactivity and Stability Among Organopnictogen Compounds
The reactivity and stability of this compound and its lighter congeners are dictated primarily by the strength of the pnictogen-carbon (E-C) bond and the relative stability of the +3 and +5 oxidation states.
Bond Strength and Thermal Stability: The average E-C bond dissociation energy (BDE) decreases steadily down the group: P-C > As-C > Sb-C. The Sb-C bond in this compound is the weakest in this series. This has several consequences:
Lower Thermal Stability: Organoantimony compounds are generally less thermally stable than organoarsines and organophosphines, decomposing at lower temperatures.
Increased Reactivity: The weaker Sb-C bond is more susceptible to cleavage by various reagents, including protic acids, strong bases, and metals.
Redox Chemistry and Stability of Oxidation States: All three trivalent compounds can be readily oxidized to the corresponding pentavalent species, typically through reaction with halogens or other oxidizing agents.
E(4-BrC₆H₄)₃ + X₂ → X₂E(4-BrC₆H₄)₃ (where E = P, As, Sb; X = Cl, Br)
While the intrinsic stability of the +5 oxidation state relative to the +3 state decreases down Group 15 due to the "inert pair effect," the resulting organo-E(V) compounds show a different trend in practical stability. Organophosphorus(V) and organoantimony(V) compounds are often robust and isolable solids. In contrast, many organoarsenic(V) compounds can be less stable, sometimes reverting to As(III) species. This compound dibromide, for instance, is a well-defined, stable crystalline solid, highlighting the accessibility of the Sb(V) state in an organometallic framework. This stability makes organoantimony(V) compounds useful reagents and catalysts in organic synthesis.
| Parameter | Tris(4-bromophenyl)phosphine | Tris(4-bromophenyl)arsine | This compound |
|---|---|---|---|
| Average E-C Bond Energy (kJ/mol) | ~310 | ~247 | ~215 |
| Susceptibility to E-C Bond Cleavage | Low | Moderate | High |
| Stability of E(V) Dihalide Product | High | Moderate to High | High |
| Reaction with Protic Acids (e.g., HCl) | Forms phosphonium (B103445) salt [R₃PH]⁺Cl⁻ | Slow or no reaction at As-C bond | Potential for Sb-C bond cleavage |
Future Directions and Emerging Research Avenues in Tris 4 Bromophenyl Antimony Chemistry
Exploration of Novel Ligand Architectures and Coordination Environments
The coordination chemistry of antimony is a fertile ground for discovery, with the potential to unlock unprecedented reactivity and stability. Future research is intensely focused on moving beyond simple triaryl stibines to more complex, tailored ligand architectures. A primary direction is the design of ligands with pendant donor arms, which can induce intramolecular coordination to the antimony center. This strategy has been successful in creating hypervalent organoantimony(III) species. capes.gov.br For instance, the use of the [2-(Me₂NCH₂)C₆H₄] moiety has allowed for the isolation of unusual hypercoordinated compounds, where the nitrogen atom forms a dative bond to the antimony center (N→Sb). capes.gov.brrsc.org This creates a more rigid and defined geometry around the metal, which can influence steric and electronic properties.
Emerging research is exploring a wider array of coordinating groups beyond nitrogen, including oxygen and sulfur, and incorporating these into diverse backbones, such as ferrocenyl frameworks. capes.gov.br These architectures not only stabilize the antimony center but can also introduce new functionalities, such as redox activity or chirality. The goal is to create a toolbox of ligands that allow for the fine-tuning of the coordination environment, modulating the Lewis acidity of the antimony center and its accessibility for catalytic transformations. nih.gov The variation in the strength of these intramolecular interactions, from weak contacts near the sum of the van der Waals radii to shorter, more covalent-like bonds, offers a subtle yet powerful means to control the compound's properties. nih.gov
| Ligand Type | Coordinating Atom | Resulting Sb Environment | Potential Application |
| Pendant Amine (e.g., 2-(Me₂NCH₂)C₆H₄) | Nitrogen | Hypervalent, Chiral | Asymmetric Catalysis |
| Pendant Ether/Alkoxide | Oxygen | Hypervalent, Lewis Acid Modulation | Catalysis, Reagent Design |
| Ferrocenyl-based | Nitrogen/Phosphorus | Redox-Active, Chiral | Multifunctional Catalysts |
| Schiff Base | Nitrogen, Oxygen | Hypervalent, Helical Chirality | Supramolecular Chemistry |
This table illustrates potential ligand strategies and their impact on the coordination environment around the antimony center, a key area for future exploration.
Advancements in Computational Prediction of Reactivity and Catalytic Performance
As organoantimony compounds find more use in catalysis, the ability to predict their performance computationally is becoming crucial. Future advancements lie at the intersection of quantum mechanics and machine learning. Density Functional Theory (DFT) is a powerful tool being used to unravel reaction mechanisms and understand electronic structures. rsc.orgdntb.gov.uaresearchgate.net For example, DFT calculations can elucidate the substituent effects on the reactivity of triarylantimony compounds and rationalize the formation of different products. rsc.org Such theoretical studies are vital for understanding the subtleties of bond activation, transition states, and the role of the catalyst in a reaction cycle, providing insights that are often difficult to obtain experimentally. rsc.org
The next frontier is the integration of machine learning (ML) and quantitative structure-activity relationship (QSAR) models to accelerate catalyst discovery. osti.govumich.edu Researchers are beginning to build models that correlate computationally derived descriptors (e.g., electronic properties, steric parameters) and experimental conditions with observed catalytic activity. nih.govmdpi.com These data-driven approaches can screen vast virtual libraries of potential catalysts, like derivatives of Tris(4-bromophenyl)antimony with different substitution patterns, to identify promising candidates for synthesis and testing. umich.edu Recent work on other metal oxide catalysts has demonstrated that ML models can successfully predict catalytic performance from a combination of bulk atomic/electronic descriptors and experimental parameters, even with small datasets. nih.govchemistryviews.org Applying these methodologies to organoantimony catalysis will enable a more rational design of catalysts, moving from trial-and-error to a predictive, design-oriented approach. scipublications.comcyss.fi
Development of Sustainable Synthetic Methodologies for Organoantimony Compounds
The synthesis of organoantimony compounds has traditionally relied on methods that are not always aligned with the principles of green chemistry. A significant future direction is the development of more sustainable and environmentally benign synthetic routes. upce.cz This involves exploring alternatives to traditional Grignard or organolithium reagents, which can be highly reactive and generate stoichiometric waste. ajrconline.org
Emerging research is focused on several key areas:
Catalytic Syntheses: Developing catalytic methods for C-Sb bond formation would represent a major advance over current stoichiometric reactions.
Alternative Reaction Media: Moving away from volatile organic solvents to greener alternatives like water, ionic liquids, or even solvent-free conditions.
Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive reactions is a promising alternative synthesis route that can reduce or eliminate the need for solvents. upce.cz
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Recent advances in synthetic methodologies have already enabled more precise construction of complex organoantimony compounds, which is crucial for discovering novel catalysts with improved performance. researchgate.net The push for sustainability is not just an environmental consideration but also a driver of innovation, forcing chemists to devise new and more elegant ways to construct these valuable molecules. upce.cz
Innovation in Catalytic Applications and Reaction Design
While organoantimony compounds have been known for some time, their application in catalysis is a rapidly expanding field. This compound and its derivatives are at the forefront of this wave. In its pentavalent diacetate form, this compound diacetate has been successfully employed as an arylating agent in palladium-catalyzed cross-coupling reactions. researchgate.net A notable feature is its ability to participate in these reactions while leaving the carbon-bromine bond intact, showcasing its potential as a selective reagent. researchgate.net
Future innovations will focus on expanding the scope of reactions catalyzed by or involving organoantimony compounds. This includes designing novel cascade reactions and leveraging the unique Lewis acidity of the antimony center. mdpi.com Research is moving beyond standard cross-couplings to more complex organic transformations. researchgate.net The structural versatility of these compounds allows for the fine-tuning of electronic and steric properties, making them valuable tools for developing new catalytic systems with enhanced efficiency and selectivity. researchgate.net
| Reaction Type | Role of Organoantimony Compound | Example |
| Hirao P-Arylation | Arylating Agent (Pseudo-halide) | Pd-catalyzed reaction of Ar₃Sb(OAc)₂ with dialkyl H-phosphites. researchgate.net |
| Suzuki-type Coupling | Aryl Donor | Base-free cross-coupling reactions. researchgate.net |
| Sonogashira-type Coupling | Aryl Donor | Copper- and base-free cross-coupling reactions. researchgate.net |
| Oxidative Heck-type Arylation | Arylating Agent | Cascade synthesis of 4-arylcoumarins. mdpi.com |
| Asymmetric Hydrosilylation | Chiral Ligand | Rhodium-catalyzed reactions using chiral organoantimony ligands. dntb.gov.ua |
This table summarizes some of the emerging catalytic applications for triarylantimony compounds, highlighting their versatility in modern organic synthesis.
Investigations into Unusual Bonding Motifs and Chirality in Organoantimony Systems
The exploration of unusual bonding and stereochemistry is a fundamental pursuit that often leads to breakthroughs in reactivity and materials science. In organoantimony chemistry, this involves investigating hypervalent interactions, helicoidal chirality, and the synthesis of stable Sb-chiral compounds. capes.gov.br
Hypervalency, where antimony exceeds its typical valency of 3 or 5 through intramolecular coordination, is a key area of interest. capes.gov.brnih.gov These interactions, such as the N→Sb bond, are not just structural curiosities; they are crucial for stabilizing reactive species and creating specific geometric arrangements around the metal center. capes.gov.brrsc.org
A particularly exciting frontier is the development of compounds that are chiral at the antimony center (Sb-chiral). Traditionally, preparing unsymmetrical, enantiomerically pure stibines has been challenging. ajrconline.org However, new methods are emerging, such as the stepwise nucleophilic displacement of ethynyl (B1212043) groups from a bis(ethynyl)stibane intermediate, which provides an efficient route to a wide range of Sb-chiral stibanes. ajrconline.orgdntb.gov.ua Furthermore, chirality can be induced by the coordination of specifically designed ligands, leading to molecules with helicoidal or planar chirality. capes.gov.brrsc.org The synthesis of enantiomerically pure organoantimony compounds is a critical step toward their application as chiral ligands or catalysts in asymmetric synthesis, a field where they remain relatively unexplored compared to their phosphorus and arsenic cousins. dntb.gov.ua
Q & A
Q. What are the established synthetic methodologies for preparing tris(4-bromophenyl)antimony derivatives, and how can reaction conditions be optimized for higher yields?
this compound derivatives are typically synthesized via oxidative addition reactions. A common approach involves reacting this compound with carboxylic acids (e.g., iodoacetic or pentafluorobenzoic acid) in the presence of an oxidizing agent like tert-butylhydroperoxide (TBHP). For example, analogous methods for fluorophenyl derivatives involve refluxing in toluene under nitrogen, with yields influenced by stoichiometry, reaction time, and temperature . Optimization requires systematic variation of these parameters and characterization via NMR and NMR (for fluorinated analogs) to confirm product purity.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound compounds?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., Sb–O bonds in carboxylate derivatives) through characteristic absorption bands .
- NMR Spectroscopy : and NMR (for fluorinated analogs) elucidate electronic environments and confirm substitution patterns .
- Single-Crystal X-ray Diffraction : Resolves molecular geometry and bonding. For example, trans-tris(4-bromophenyl)dichloridoantimony(V) crystallizes in a monoclinic system () with Sb–C bond lengths averaging .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
Discrepancies may arise from variations in crystallization solvents, temperature, or measurement instruments. To address this:
Q. What experimental design strategies are effective in investigating the catalytic or reactive properties of this compound?
A factorial design is recommended to test multiple variables (e.g., temperature, solvent polarity, substituent effects). For example:
- Independent Variables : Reaction temperature (50–100°C), molar ratios (1:1 to 1:3).
- Dependent Variables : Reaction yield, byproduct formation.
- Control Groups : Include non-brominated analogs (e.g., triphenylantimony) to isolate electronic effects .
Q. How do theoretical frameworks guide the investigation of this compound's electronic structure and reactivity?
Hypervalent bonding theories and Lewis acidity concepts underpin studies of antimony’s coordination behavior. For instance:
Q. What role does computational modeling play in complementing experimental studies of this compound's structural and electronic properties?
Computational tools like COMSOL Multiphysics and DFT simulations predict:
- Electronic Properties : HOMO-LUMO gaps and charge distribution, validated against XPS or cyclic voltammetry .
- Reactivity Pathways : Transition states for oxidative addition reactions, compared with experimental kinetics .
Q. How can researchers address discrepancies between spectroscopic data and computational predictions for this compound derivatives?
- Validation Steps :
Ensure sample purity via HPLC or elemental analysis.
Re-optimize computational parameters (e.g., basis sets, solvation models).
Cross-reference with multiple spectroscopic methods (e.g., IR and Raman for vibrational modes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
